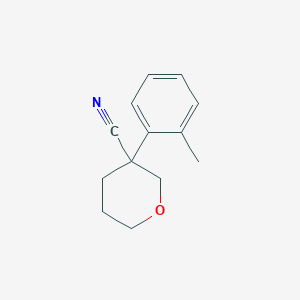![molecular formula C9H17NO B13206616 1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
1-[1-(Methylamino)cyclohexyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Methylamino)cyclohexyl]ethan-1-one is a synthetic compound belonging to the class of cathinones Cathinones are a group of psychoactive substances that are structurally related to the naturally occurring alkaloid cathinone, found in the khat plant
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Methylamino)cyclohexyl]ethan-1-one typically involves the reaction of cyclohexanone with methylamine under controlled conditions. The process can be summarized as follows:
- The reaction mixture is heated under reflux to facilitate the formation of the desired product.
- The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .
Cyclohexanone: is reacted with in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Methylamino)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under reflux conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[1-(Methylamino)cyclohexyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1-[1-(Methylamino)cyclohexyl]ethan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and alertness. The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in prolonged effects .
Comparación Con Compuestos Similares
Methcathinone: Similar structure but with a different substitution pattern.
Mephedrone: Another synthetic cathinone with similar stimulant effects.
Ethylone: A compound with a similar mechanism of action but different chemical structure.
Uniqueness: 1-[1-(Methylamino)cyclohexyl]ethan-1-one is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct pharmacological properties compared to other synthetic cathinones .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-[1-(methylamino)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H17NO/c1-8(11)9(10-2)6-4-3-5-7-9/h10H,3-7H2,1-2H3 |
Clave InChI |
QGZIEPTYRXBGHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCCCC1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


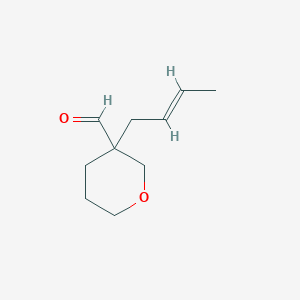
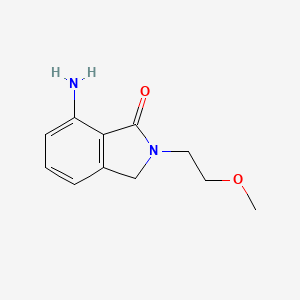
![Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13206545.png)
![2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde](/img/structure/B13206547.png)
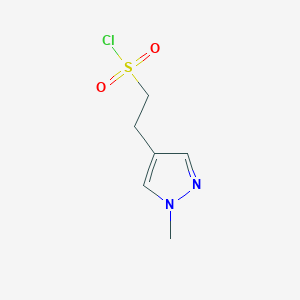
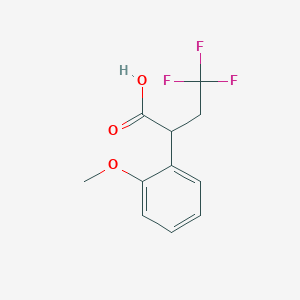

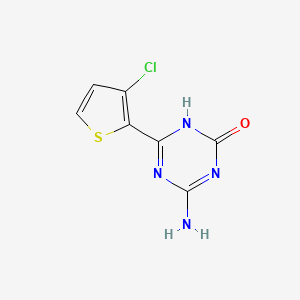
![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
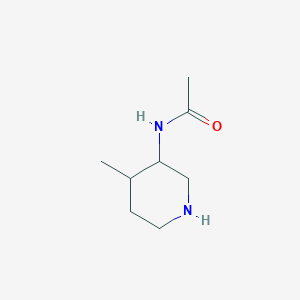
![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
